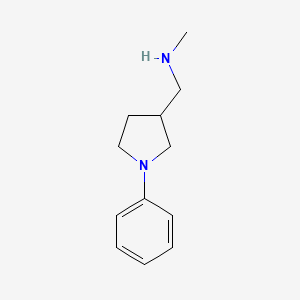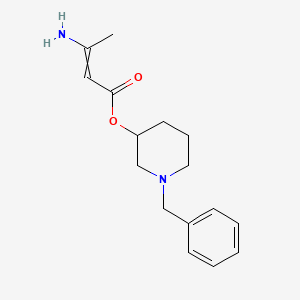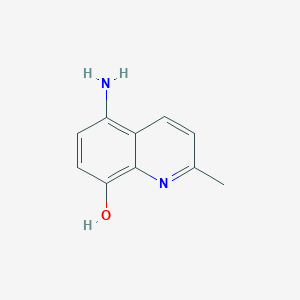
1-(1-Phenylethyl)piperidin-4-one
Descripción general
Descripción
Mecanismo De Acción
Target of Action
1-(1-Phenylethyl)piperidin-4-one, also known as N-Phenethyl-4-piperidinone (NPP), is primarily used as an intermediate in the manufacture of pharmaceutical drugs such as fentanyl . The primary targets of these drugs are typically opioid receptors in the central nervous system .
Mode of Action
Given its use in the synthesis of fentanyl, it can be inferred that it may interact with opioid receptors, leading to analgesic effects
Biochemical Pathways
Opioids generally work by binding to opioid receptors, which are part of a complex biochemical pathway involved in pain perception . When these receptors are activated, they inhibit the release of pain neurotransmitters, thereby reducing the sensation of pain .
Pharmacokinetics
As an intermediate in the synthesis of pharmaceuticals, its pharmacokinetic properties may be significantly altered during the synthesis process .
Result of Action
Given its use in the synthesis of fentanyl, it can be inferred that its action may result in potent analgesic effects
Análisis Bioquímico
Biochemical Properties
It is known that piperidine derivatives, which include 1-(1-Phenylethyl)piperidin-4-one, have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents
Cellular Effects
It is known that piperidine derivatives can have a wide variety of biological activities
Molecular Mechanism
It is known that the metabolism of new fentanyl analogs, which include this compound, can generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .
Temporal Effects in Laboratory Settings
It is known that piperidine derivatives can show a wide variety of biological activities
Dosage Effects in Animal Models
It is known that piperidine derivatives can have a wide variety of biological activities
Metabolic Pathways
It is known that the metabolism of new fentanyl analogs, which include this compound, can generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .
Transport and Distribution
It is known that piperidine derivatives can have a wide variety of biological activities
Subcellular Localization
It is known that piperidine derivatives can have a wide variety of biological activities
Métodos De Preparación
1-(1-Phenylethyl)piperidin-4-one can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of 4-piperidinone with phenethyl bromide in biphasic conditions using phase transfer catalysts.
Industrial Production: Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
1-(1-Phenylethyl)piperidin-4-one undergoes various chemical reactions:
Aplicaciones Científicas De Investigación
1-(1-Phenylethyl)piperidin-4-one has several applications in scientific research:
Comparación Con Compuestos Similares
1-(1-Phenylethyl)piperidin-4-one can be compared with other similar compounds:
Propiedades
IUPAC Name |
1-(1-phenylethyl)piperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11(12-5-3-2-4-6-12)14-9-7-13(15)8-10-14/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVAHHCNEWIUMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Methylphenyl)methoxy]benzamide](/img/structure/B3166962.png)
amine](/img/structure/B3166978.png)
![N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine](/img/structure/B3166985.png)
AMINE](/img/structure/B3166988.png)



![N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine](/img/structure/B3167014.png)

![butyl(methyl)[(oxiran-2-yl)methyl]amine](/img/structure/B3167033.png)




